3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite

CAS No.:

Cat. No.: VC16534313

Molecular Formula: C8H17N2O3P

Molecular Weight: 220.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17N2O3P |

|---|---|

| Molecular Weight | 220.21 g/mol |

| IUPAC Name | dimethyl phosphite;1-ethyl-3-methylimidazol-3-ium |

| Standard InChI | InChI=1S/C6H11N2.C2H6O3P/c1-3-8-5-4-7(2)6-8;1-4-6(3)5-2/h4-6H,3H2,1-2H3;1-2H3/q+1;-1 |

| Standard InChI Key | LDZROWGTHWFRSZ-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C[N+](=C1)C.COP([O-])OC |

Introduction

Chemical Identity and Structural Characteristics

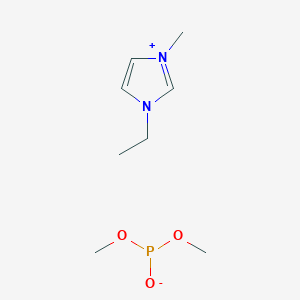

3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite, also known as 1-ethyl-3-methylimidazolium dimethylphosphate, is a room-temperature ionic liquid (RTIL) belonging to the imidazolium salt family. Its molecular formula is C₈H₁₇N₂O₃P, with a molecular weight of 220.21 g/mol . The compound’s structure comprises a 1-ethyl-3-methylimidazolium cation paired with a dimethyl phosphite anion, a configuration that grants it unique solvent and catalytic properties.

Core Chemical Data

The following table summarizes its fundamental identifiers:

| Property | Value |

|---|---|

| CAS Number | 1283730-64-2 |

| Molecular Formula | C₈H₁₇N₂O₃P |

| Molecular Weight | 220.21 g/mol |

| Purity | ≥98% (ISO-certified synthesis) |

| Synonyms | 1-Ethyl-3-methylimidazolium dimethylphosphate |

This ionic liquid is characterized by its hygroscopicity and sensitivity to air, necessitating storage under inert conditions at 0–10°C to prevent degradation .

Synthesis and Manufacturing

The synthesis of 3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite typically follows a metathesis reaction strategy, analogous to methods used for related imidazolium salts .

Anion Exchange Mechanism

A common approach involves reacting 1-ethyl-3-methylimidazolium bromide with lithium dimethyl phosphite in aqueous or polar solvent systems:

This reaction proceeds at moderate temperatures (60–70°C) with stirring for 2–24 hours, achieving yields exceeding 85% after purification .

Industrial-Scale Production

MolCore BioPharmatech employs a standardized protocol for high-purity batches (≥98%):

-

Ion Exchange: Bromide-to-phosphite substitution in deionized water.

-

Purification: Sequential washes with water and organic solvents to remove LiBr residues.

-

Drying: Rotary evaporation under reduced pressure (80°C) followed by vacuum drying at 110°C .

Physical and Chemical Properties

Thermophysical Behavior

As a RTIL, the compound exhibits:

-

Low melting point: <−20°C (prevents crystallization at room temperature).

-

High thermal stability: Decomposition onset above 300°C.

-

Viscosity: ~200 cP at 25°C (dependent on moisture content) .

Solvation Characteristics

The dimethyl phosphite anion enhances solubility for polar organic compounds, making it effective in:

-

Dissolving cellulose and lignocellulosic biomass.

Applications in Pharmaceutical and Industrial Contexts

API Intermediates

MolCore designates this compound as a critical intermediate in synthesizing antipsychotics and antivirals, where its ionic nature improves drug solubility and bioavailability .

Green Chemistry Applications

-

Catalysis: Serves as a solvent and co-catalyst in Heck coupling and Diels-Alder reactions.

-

Electrolytes: Investigated for use in lithium-ion batteries due to its wide electrochemical window .

Comparative Analysis with Related Ionic Liquids

The table below contrasts key features with structurally analogous compounds:

| Compound Name | Anion | Molecular Weight | Key Distinction |

|---|---|---|---|

| 1-Ethyl-3-methylimidazolium bromide | Br⁻ | 191.07 g/mol | Higher halide reactivity |

| 1-Hexyl-3-methylimidazolium PF₆⁻ | PF₆⁻ | 284.18 g/mol | Hydrophobicity; thermal stability |

The dimethyl phosphite variant’s lower viscosity and stronger hydrogen-bonding capacity differentiate it from bromide or hexafluorophosphate analogues .

Challenges and Future Directions

Stability Limitations

-

Hygroscopicity: Absorbs water rapidly, altering solvent properties.

-

Air Sensitivity: Oxidizes under ambient conditions, requiring argon/vacuum storage .

Research Opportunities

-

Functionalization: Grafting alkyl chains to enhance hydrophobicity.

-

Biocompatibility Studies: Assessing toxicity profiles for biomedical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume